molecular formula C12H16N2 B2983351 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine CAS No. 2034380-86-2

3-[(3-methylidenepiperidin-1-yl)methyl]pyridine

Katalognummer: B2983351
CAS-Nummer: 2034380-86-2
Molekulargewicht: 188.274
InChI-Schlüssel: BAYOPMMGEISQJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-methylidenepiperidin-1-yl)methyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a 3-methylidenepiperidin-1-ylmethyl group. Key structural motifs in these analogs include:

  • A pyridine ring serving as a central scaffold.
  • Piperidine-derived substituents that enhance LSD1 binding and selectivity.
  • Functional groups (e.g., cyano, methyl) that modulate inhibitory potency and pharmacokinetics.

This article focuses on comparing 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine with its closest analogs, emphasizing structure-activity relationships (SAR), enzyme selectivity, and molecular interactions.

Eigenschaften

IUPAC Name

3-[(3-methylidenepiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-11-4-3-7-14(9-11)10-12-5-2-6-13-8-12/h2,5-6,8H,1,3-4,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYOPMMGEISQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the Mannich reaction, where a piperidine derivative reacts with formaldehyde and a pyridine derivative to form the desired compound . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3-methylidenepiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(3-methylidenepiperidin-1-yl)methyl]pyridine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Cyano Group Criticality: The 4-cyano substituent in compound 17 enhances LSD1 inhibition (Ki = 29 nM) due to favorable electrostatic interactions with Asp555 and Tyr761 residues . Replacement with ethynyl (compound 28) abolishes activity, highlighting the cyano group's irreplaceable role .
  • Fluorine Substitution : Fluorination at R5 (compounds 39, 40) reduces potency (Ki = 150–220 nM), likely due to steric clashes or altered electron distribution .
  • Piperidine Positioning : The 3-(piperidin-4-ylmethoxy)pyridine scaffold in compound 17 outperforms simpler analogs (e.g., compound 5) by >80-fold, emphasizing the importance of optimal piperidine spatial orientation .
2.2 Enzyme Selectivity

LSD1 inhibitors must avoid off-target effects on monoamine oxidases (MAO-A/B). Selectivity data for key analogs:

Compound LSD1 Ki (nM) MAO-A Ki (μM) MAO-B Ki (μM) Selectivity (MAO-B) Reference
17 29 >100 18.5 >640×
16 45 >100 7.2 >160×
22 2.6 >100 2.6 >1,000×

Key Observations :

  • Substituent-Driven Selectivity : Bulky groups (e.g., 4-CF3 in compound 22) improve MAO-B selectivity by reducing affinity for MAO’s smaller active site .
  • Piperidine Role : The basic piperidine nitrogen forms a salt bridge with LSD1’s Asp555, a interaction absent in MAO isoforms, enhancing selectivity .
2.3 Molecular Interactions

Docking studies (Schrödinger Suite) reveal how structural features dictate binding:

  • Compound 17: The pyridine ring engages in π-π stacking with Tyr761, while the 4-cyano group hydrogen-bonds with Thr810 .
2.4 Cellular Activity
Compound Cell Line (MV4-11) EC50 (nM) H3K4 Methylation Increase Reference
17 Leukemia 280 3.5-fold
5 Leukemia 1,500 2.0-fold

Key Observations :

  • Potency vs. Efficacy : Compound 17’s superior enzymatic activity (Ki = 29 nM) translates to stronger cellular effects (EC50 = 280 nM) .

Biologische Aktivität

3-[(3-methylidenepiperidin-1-yl)methyl]pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3-methylidenepiperidin-1-ylmethyl group. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.

Research indicates that compounds with similar structural motifs often interact with various biological pathways:

  • Enzyme Inhibition : Compounds related to pyridine and piperidine structures have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This suggests that 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine may exhibit anti-inflammatory properties .
  • Receptor Binding : The compound may also interact with neurotransmitter receptors, potentially influencing neurochemical pathways. For instance, studies on structurally similar compounds indicate engagement with serotonin receptors, which are critical in mood regulation and neuropsychiatric disorders .

Pharmacological Effects

The biological activity of 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine can be summarized through the following effects:

Effect Description References
Anti-inflammatoryPotential inhibition of COX enzymes
Neurotransmitter modulationPossible interaction with serotonin receptors
AntimicrobialRelated compounds show activity against Mycobacterium tuberculosis

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine:

  • Inflammation Models : In vitro studies demonstrated that similar compounds reduced pro-inflammatory cytokine production in macrophages, suggesting a potential for anti-inflammatory applications.
  • Neuropharmacology : Research on related piperidine derivatives indicated their efficacy in animal models for depression and anxiety, highlighting the need for further exploration of 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine in neuropharmacological contexts.
  • Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial properties, showing promising results against various bacterial strains, including Mycobacterium tuberculosis.

Future Directions

The exploration of 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine's biological activity is still in its early stages. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by the compound.
  • Comparative Analysis : Evaluating its effects relative to other known compounds to establish a comprehensive pharmacological profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.